3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid

Description

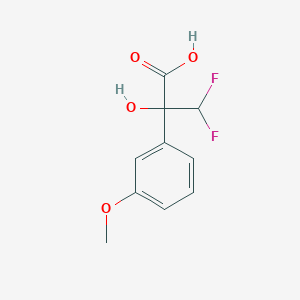

3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid is a fluorinated carboxylic acid derivative characterized by a propanoic acid backbone substituted with two fluorine atoms at the third carbon, a hydroxyl group at the second carbon, and a 3-methoxyphenyl group also attached to the second carbon (Fig. 1).

Fluorination likely occurs via electrophilic or nucleophilic substitution methods, such as using diethylaminosulfur trifluoride (DAST) or related fluorinating agents to introduce difluoro groups at the β-position.

Properties

Molecular Formula |

C10H10F2O4 |

|---|---|

Molecular Weight |

232.18 g/mol |

IUPAC Name |

3,3-difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H10F2O4/c1-16-7-4-2-3-6(5-7)10(15,8(11)12)9(13)14/h2-5,8,15H,1H3,(H,13,14) |

InChI Key |

XUWAYAHYIMEWTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal and hydrogen gas . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic reduction processes or advanced coupling reactions, ensuring high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Palladium on charcoal and hydrogen gas are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxyphenyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, fluorination patterns, and functional groups. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic Acid with Analogous Compounds

*Estimated based on molecular formula C₁₀H₉F₂O₄.

Key Comparisons :

Fluorination Impact: The target compound’s 3,3-difluoro substitution increases electronegativity and metabolic resistance compared to non-fluorinated analogs like 2-hydroxy-2-(3-methoxyphenyl)propanoic acid S9 . However, it is less acidic than 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which has a pKa ~1.5 due to three electron-withdrawing fluorine atoms .

Functional Group Variations: Replacing the hydroxyl group with a tetrazolyl moiety (as in 3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)propanoic acid) enhances bioisosteric properties, mimicking carboxylic acids while improving oral bioavailability .

Structural Analogues in Drug Design: Compounds like 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid are used in agrochemicals due to their strong acidity and stability , whereas the target compound’s 3-methoxyphenyl group may favor interactions with aromatic residues in enzyme binding pockets.

Synthetic Accessibility: Non-fluorinated analogs (e.g., S9) are synthesized via Grignard reactions , while fluorinated derivatives require specialized reagents (e.g., DAST) or fluorinated building blocks, increasing synthetic complexity.

Research Implications and Gaps

- Physicochemical Data: Experimental data for the target compound (e.g., solubility, pKa) are lacking in the provided evidence. Comparative studies with analogs suggest lower water solubility than non-fluorinated derivatives due to increased lipophilicity.

- Biological Activity: While 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (a structurally distinct analog) shows cytotoxicity , the biological profile of the target compound remains unexplored.

Biological Activity

3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid is an organic compound that has garnered significant interest due to its unique chemical structure, characterized by the presence of two fluorine atoms, a hydroxyl group, and a methoxyphenyl group attached to a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be crucial in various metabolic pathways.

- Receptor Binding : Studies suggest that it may interact with biological receptors, potentially influencing signaling pathways related to cellular responses.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Comparative studies have indicated its effectiveness in inhibiting the growth of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus species.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Methicillin-resistant S. aureus (MRSA) | 31.108 - 62.216 μg/mL |

These findings suggest that the compound's mechanism may involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects.

Case Studies

- Study on MRSA : A recent study highlighted the compound's effectiveness against MRSA biofilms, showing a significant reduction in biofilm formation at concentrations as low as 31.108 μg/mL. This study emphasized the importance of targeting biofilm-associated infections, which are notoriously difficult to treat due to their resistance mechanisms .

- Quorum Sensing Inhibition : Another investigation explored the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, a key factor in biofilm development and virulence. The results demonstrated a reduction in swarming motility by up to 45%, indicating potential applications in managing chronic infections .

Toxicological Profile

While the antimicrobial properties are promising, understanding the toxicological effects is crucial for any therapeutic application. Preliminary assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations; however, further studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.